2-(3,4-dimethylphenyl)-5-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
The compound 2-(3,4-dimethylphenyl)-5-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 3,4-dimethylphenyl group at position 2 and a 5-methyl-2-(4-isopropoxyphenyl)-1,3-oxazol-4-ylmethyl moiety at position 3. This structure combines aromatic, oxazole, and pyrazine rings, which are known to influence pharmacokinetic properties and bioactivity.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-5-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3/c1-17(2)34-23-10-8-21(9-11-23)27-29-25(20(5)35-27)16-31-12-13-32-26(28(31)33)15-24(30-32)22-7-6-18(3)19(4)14-22/h6-15,17H,16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFHIWMSLKWPLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=C(C=C5)OC(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]Pyrazin-4-One Derivatives
- Name: 3-(Hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
- Molecular Formula: C₁₇H₁₅N₅O₃
- Key Features: Shares the pyrazolo[1,5-a]pyrazin-4-one core. Substituents include a hydroxymethyl group and a 1,3,4-oxadiazole ring. Bioactivity: Not explicitly stated, but oxadiazole derivatives are often associated with antimicrobial or anticonvulsant activity .
Comparison with Target Compound:
- Structural Differences: The target compound replaces the 1,3,4-oxadiazole with a 1,3-oxazole ring and introduces a 4-isopropoxyphenyl group.
Pyrazoline Derivatives ()
Example Compound: 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline
- Synthesis: Synthesized via hydrazine-mediated cyclization of chalcones, yielding ~80% .
- Properties:
- Melting Point: 120–124°C
- Spectral Data: Distinct FT-IR peaks at 1682 cm⁻¹ (C=O) and NMR signals for methyl and methoxy groups.
- Bioactivity: Pyrazolines are often explored for anti-inflammatory and anticancer activities.
Comparison with Target Compound:
- Core Structure: The pyrazoline ring (non-aromatic) vs. the fully aromatic pyrazolo-pyrazinone system.
- Functional Groups: Both share 3,4-dimethylphenyl substituents, but the target compound’s oxazole and pyrazinone rings may confer greater metabolic stability.
Oxadiazole-Containing Compounds ()
Example Compound (): 3-(4-Acetyl-5-methyl-5-phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
- Bioactivity: Anticonvulsant activity (30 mg/kg in MES test) with low neurotoxicity .
- Structure-Activity Relationship (SAR): The oxadiazole ring contributes to hydrogen bonding and π-π stacking interactions.
Comparison with Target Compound:
- Heterocycle Type: The target compound’s 1,3-oxazole vs. 1,3,4-oxadiazole.
- Activity Prediction: Oxazole rings are less electron-deficient than oxadiazoles, which may reduce binding affinity to certain enzyme pockets but improve oral bioavailability.
Pyrazolo[1,5-a]Pyridine Analogues ()
Example Compound: 3-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxo-2-(2-(aryl)hydrazono)propanal
- Synthesis: Utilizes triazole-substituted intermediates, highlighting modularity in heterocyclic synthesis .
- SAR: Triazole groups enhance solubility and metal-binding capacity.
Comparison with Target Compound:
- Core Similarity: Both feature fused pyrazole systems, but the pyrazinone ring in the target compound introduces additional hydrogen-bonding sites.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
